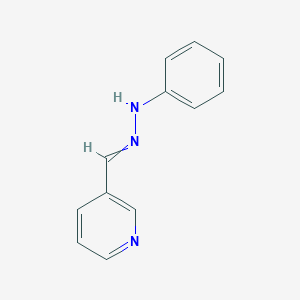

3-Pyridinecarbaldehyde phenylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3 |

|---|---|

Molecular Weight |

197.24 g/mol |

IUPAC Name |

N-(pyridin-3-ylmethylideneamino)aniline |

InChI |

InChI=1S/C12H11N3/c1-2-6-12(7-3-1)15-14-10-11-5-4-8-13-9-11/h1-10,15H |

InChI Key |

NHYWOFCMLOALEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Refined Synthetic Protocols for 3-Pyridinecarbaldehyde Phenylhydrazone Synthesis

The synthesis of this compound is fundamentally a condensation reaction between 3-Pyridinecarbaldehyde and phenylhydrazine. guidechem.comnih.gov This reaction, which forms a carbon-nitrogen double bond (imine), is a classic transformation in organic chemistry. masterorganicchemistry.com Modern synthetic protocols have sought to refine this process by improving yields, simplifying purification, and minimizing environmental impact.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique can be applied to the synthesis of this compound to accelerate the condensation reaction. Another green approach involves performing the reaction under solvent-free conditions or in environmentally benign solvents like water or ethanol, often with catalytic amounts of acid (e.g., acetic acid) to facilitate the reaction. nih.govresearchgate.net

| Methodology | Typical Solvent | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Ethanol, Acetic Acid | Acetic Acid | Well-established, simple setup | nih.gov |

| Microwave-Assisted Synthesis | Ethanol or Solvent-free | None or mild acid | Rapid reaction times, improved yields, energy efficiency | nih.gov |

| Solvent-Free Grinding | None | Solid acid catalyst (e.g., basic alumina) | Environmentally benign, simple workup, high efficiency | mdpi.com |

The formation of the phenylhydrazone from 3-Pyridinecarbaldehyde and phenylhydrazine proceeds through a well-understood mechanism analogous to imine and oxime formation. masterorganicchemistry.comnih.gov The reaction is typically catalyzed by a small amount of acid.

The mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde group on 3-Pyridinecarbaldehyde. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The terminal nitrogen atom of phenylhydrazine, which acts as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a hemiaminal. nih.gov

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom.

Dehydration: The hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (water).

Elimination of Water: A molecule of water is eliminated, and the resulting positive charge on the carbon atom is stabilized by the formation of a carbon-nitrogen double bond, yielding the protonated phenylhydrazone.

Deprotonation: The final step involves the deprotonation of the nitrogen atom to regenerate the acid catalyst and yield the final this compound product. masterorganicchemistry.comstackexchange.com

This sequence of protonation, addition, and elimination steps is a fundamental pathway in carbonyl chemistry. masterorganicchemistry.comnih.gov

Directed Synthesis and Functionalization of Formazan (B1609692) Derivatives from this compound Precursors

This compound serves as a valuable starting material for the synthesis of formazans. Formazans are intensely colored compounds containing a characteristic -N=N-C=N-NH- atomic chain and have been investigated for various applications. researchgate.net The synthesis involves the coupling of the phenylhydrazone precursor with a diazonium salt in an alkaline medium. researchgate.net

A key advantage of this synthetic route is the ability to introduce a wide variety of substituents into the formazan structure. This is achieved by using different aromatic or heterocyclic amines to generate the diazonium salt. The general procedure involves diazotizing a selected primary amine (Ar-NH₂) with sodium nitrite and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt (Ar-N₂⁺Cl⁻). nih.goviarjset.com

This reactive diazonium salt is then added to a cooled, basic solution of this compound. The coupling reaction occurs at the active C-H bond of the hydrazone, leading to the formation of the formazan derivative. researchgate.netnih.gov By varying the initial amine, a library of formazan derivatives with diverse electronic and steric properties can be synthesized. nih.govnih.gov

| Starting Amine for Diazonium Salt | Resulting Substituent (Ar) on Formazan | Class of Substituent | Reference |

|---|---|---|---|

| Aniline | Phenyl | Aromatic | nih.gov |

| 4-Chloroaniline | 4-Chlorophenyl | Aromatic (Electron-withdrawing) | iarjset.com |

| 4-Nitroaniline | 4-Nitrophenyl | Aromatic (Strongly electron-withdrawing) | iarjset.com |

| 2-Aminopyridine | 2-Pyridyl | Heterocyclic | researchgate.net |

| 4-Methoxyaniline | 4-Methoxyphenyl | Aromatic (Electron-donating) | nih.gov |

The strategic selection of the amine used for diazotization allows for the fine-tuning of the electronic and steric properties of the resulting formazan derivatives. This modulation is crucial for tailoring the molecule's chemical and physical characteristics.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic or heterocyclic ring of the diazonium salt significantly influences the electron density distribution across the formazan backbone. iarjset.comnih.gov

Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): These groups decrease the electron density in the π-system of the formazan. This can affect the compound's color (absorption maxima), redox potential, and interaction with biological targets.

Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NH₂): These groups increase the electron density, which can also lead to predictable shifts in the molecule's properties.

Steric Effects: The size and position of the substituents (e.g., ortho-, meta-, para-) introduce steric hindrance, which can influence the molecule's conformation and its ability to bind to specific sites. For instance, bulky groups near the formazan core can restrict rotation around single bonds, locking the molecule into a particular conformation. This structural rigidity can be a key factor in designing molecules with specific biological activities. Structure-activity relationship (SAR) studies have shown that such variations in the aryl moiety can have a significant effect on the compound's activity. nih.gov

Application of Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Determination

Single crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been instrumental in confirming the molecular structure of this compound and understanding its supramolecular assembly.

In the solid state, this compound has been shown to exist predominantly in the E configuration with respect to the C=N double bond. The hydrogen atom of the hydrazone group is located on the nitrogen atom adjacent to the phenyl ring, confirming the presence of the NH tautomer. The molecular structure is essentially planar, with the pyridine (B92270) and phenyl rings being nearly coplanar. This planarity is a key feature influencing the electronic and packing properties of the molecule.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Properties

A combination of spectroscopic techniques provides a detailed understanding of the structural and electronic characteristics of this compound in various states.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the molecular structure in solution.

In the ¹H NMR spectrum, the signal for the N-H proton typically appears as a singlet at a characteristic downfield chemical shift, confirming the presence of the hydrazone moiety. The aromatic protons of the pyridine and phenyl rings resonate in distinct regions of the spectrum, and their coupling patterns provide valuable information about their connectivity. The proton of the C=N imine group also shows a characteristic signal.

The ¹³C NMR spectrum further corroborates the structure by showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings and the imine carbon provide a detailed map of the carbon skeleton.

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are solvent-dependent.)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-H | ~10.5 (singlet) | - |

| C-H (imine) | ~8.1 (singlet) | ~140 |

| Aromatic C-H | 7.0 - 8.6 (multiplets) | 110 - 150 |

Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecule, providing a unique "fingerprint" that is highly sensitive to its structure and bonding.

The IR spectrum of this compound exhibits a characteristic absorption band for the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹. The C=N stretching vibration of the imine group gives rise to a strong band around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the rings appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy complements the IR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a comprehensive vibrational analysis of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| C=N Stretch (Imine) | ~1600 |

| Aromatic C=C Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions within the conjugated system.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies have shown that the absorption maxima of this compound exhibit a shift in different solvents, which can be attributed to changes in the ground and excited state dipole moments of the molecule upon interaction with solvent molecules. This solvatochromic behavior provides valuable information about the electronic structure and the nature of solute-solvent interactions.

Sophisticated Structural Elucidation Techniques and Conformational Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For 3-Pyridinecarbaldehyde phenylhydrazone, the molecular formula is C₁₂H₁₁N₃, which corresponds to a molecular weight of approximately 197.24 g/mol . The electron ionization mass spectrum of this compound is expected to exhibit a distinct molecular ion peak (M⁺) and a series of fragment ions that provide valuable structural information.

The fragmentation of this compound would likely proceed through several key pathways, characteristic of both phenylhydrazones and pyridine-containing compounds. The initial ionization would form the molecular ion, which then undergoes fragmentation.

A primary fragmentation pathway for phenylhydrazones involves the cleavage of the N-N bond. This would result in the formation of a phenyl diazenyl cation and a pyridinylmethylidene radical, or a pyridinylmethylidene cation and a phenyl diazenyl radical. Another significant fragmentation would be the cleavage of the C-N bond between the pyridine (B92270) ring and the hydrazone moiety.

Furthermore, the pyridine ring itself can undergo characteristic fragmentation. A common fragmentation pattern for pyridine and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN), leading to a fragment with a lower mass-to-charge ratio. rsc.org The fragmentation of the pyridine ring can also result in the formation of various smaller charged species. rsc.orgacs.org

The phenyl group is relatively stable and is often observed as a prominent fragment in the mass spectra of phenyl-containing compounds. The fragmentation of the phenyl ring itself is less common under standard electron ionization conditions.

Based on these general principles, a predicted fragmentation pattern for this compound is presented in the following table:

| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway |

|---|---|---|---|

| 197 | [M]⁺ | [C₁₂H₁₁N₃]⁺ | Molecular Ion |

| 120 | [C₇H₆N₂]⁺ | [C₇H₆N₂]⁺ | Loss of the pyridyl radical |

| 105 | [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | Cleavage of the C-N bond between the pyridine and hydrazone moieties |

| 92 | [C₆H₆N]⁺ | [C₆H₆N]⁺ | Cleavage of the N-N bond with charge retention on the pyridinylmethylidene fragment |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Formation of the pyridyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Formation of the phenyl cation |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Further fragmentation of the pyridine ring |

A comprehensive literature search did not yield any specific studies on the chiroptical spectroscopy of enantiopure derivatives of this compound. While chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for the stereochemical investigation of chiral molecules, and have been applied to other chiral hydrazones, no such data appears to be available for the title compound. nih.gov Therefore, a detailed analysis of its chiroptical properties and the stereochemical investigation of its potential enantiopure derivatives cannot be provided at this time. Further research in this area would be necessary to elucidate these characteristics.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles and Chelation Modes of 3-Pyridinecarbaldehyde Phenylhydrazone Derivatives

Hydrazones derived from pyridinecarbaldehydes are of particular interest due to their multifaceted coordination capabilities. The design of these ligands is predicated on the presence of multiple donor atoms, which allows for various chelation modes. This compound possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the imine nitrogen, and the terminal amino nitrogen of the hydrazone group.

This arrangement facilitates several coordination modes:

Monodentate: Coordination can occur through the most basic donor site, typically the pyridine nitrogen atom.

Bidentate: Chelation involving the pyridine nitrogen and the imine nitrogen (N,N-coordination) is common. This forms a stable five-membered chelate ring. Another bidentate mode could involve the two nitrogen atoms of the hydrazone moiety (N,N side-on coordination). acs.org

Tridentate: The ligand can act as a tridentate N,N,N donor, involving the pyridine nitrogen and both nitrogens of the hydrazone chain. acs.org This mode is crucial for forming stable octahedral or distorted octahedral complexes with transition metals. The introduction of different functional groups onto the phenyl ring or the pyridine backbone can modify the ligand's electronic properties and steric profile, thereby influencing the stability and geometry of the resulting metal complexes. acs.orgresearchgate.net For instance, using 2-pyridinecarboxaldehyde (B72084) phenylhydrazone can lead to a formal κ³N,N,N ligand system. acs.org

The versatility in coordination is a key principle in their design, enabling the synthesis of metal complexes with specific geometries and electronic properties for various applications. acs.orgnih.gov

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Co, Cu, Ni, Cr, Pd)

The synthesis of transition metal complexes with this compound derivatives is typically achieved by reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent like ethanol or methanol. nih.govjcsp.org.pk The reaction mixture is often heated under reflux to ensure completion. nih.govekb.eg The resulting complexes can be isolated as colored precipitates and characterized by a suite of analytical and spectroscopic techniques.

Common characterization methods include:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. researchgate.netyu.edu.jo

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=N (azomethine) stretching vibration and the pyridine ring vibrations upon complexation indicates the involvement of these nitrogen atoms in bonding to the metal ion. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing insights into its geometry and the metal-ligand bonding environment. nih.govamazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) or Pd(II) complexes), ¹H and ¹³C NMR can confirm the ligand structure within the complex and detect changes in chemical shifts upon coordination. azjournalbar.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. researchgate.net

Table 1: Examples of Characterization Data for Transition Metal Complexes with Related Hydrazone Ligands

| Metal Ion | Complex Stoichiometry | Proposed Geometry | Key Spectroscopic Features | Reference |

| Cu(II) | [CuL₂]Br₂ | Distorted Octahedral | Ligand acts as a tridentate N,N,N donor. | ceon.rs |

| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral | Ligand acts as a neutral bidentate donor. | researchgate.net |

| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral | Ligand acts as a neutral bidentate donor. | researchgate.net |

| Pd(II) | [Pd(L)₂Cl₂] | Square Planar | Ligand acts as a neutral bidentate donor. | researchgate.net |

| Cr(III) | [Cr(L)(H₂O)₂Cl₂]Cl | Octahedral | Ligand coordinates as a tridentate chelating agent. | N/A |

Note: 'L' represents a pyridine-based hydrazone ligand similar in structure to this compound. Data is illustrative of typical findings for this class of compounds.

The coordination geometry around the metal center in complexes of this compound is dictated by the metal ion's nature, its oxidation state, and the metal-to-ligand ratio. mdpi.com When the ligand acts as a tridentate N,N,N donor in a 2:1 ratio with a metal ion, a six-coordinate, distorted octahedral geometry is commonly observed. ceon.rs This is particularly true for metals like Co(II), Ni(II), and Cu(II). nih.gov The distortion from a perfect octahedron arises from the geometric constraints of the chelate rings.

For d⁸ metals like Pd(II) and Pt(II), four-coordinate square planar geometries are prevalent, especially when the ligand is forced to adopt a bidentate coordination mode, often with other ligands like halides occupying the remaining coordination sites. researchgate.netlibretexts.org In a complex like dichloro(4-pyridinecarbaldehyde phenylhydrazone)(tri-n-propylphosphine)palladium(II), the hydrazone ligand coordinates in a monodentate fashion through the pyridine nitrogen. researchgate.net Tetrahedral geometries are also possible, particularly for Co(II) and Zn(II) complexes. ekb.egresearchgate.net

The bonding in these complexes can be described using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. dalalinstitute.commsu.edu The pyridine and imine groups are σ-donors, while the pyridine ring also possesses π-acceptor capabilities. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels (e.g., t₂g and eg sets in an octahedral field). researchgate.net

The magnitude of this splitting (Δo or 10Dq) can be determined from the electronic absorption spectra (UV-Vis). The spectra of these colored complexes typically show bands corresponding to d-d transitions and charge transfer (CT) transitions. libretexts.org

d-d transitions: These are typically weaker bands found in the visible region and provide direct information about the d-orbital splitting, which is influenced by the ligand field strength and the coordination geometry.

Charge Transfer (CT) bands: These are more intense bands, usually in the UV region, and arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice-versa (MLCT).

The electronic configuration of the metal center depends on the balance between the ligand field splitting energy (Δo) and the pairing energy (P). For first-row transition metals, both high-spin and low-spin configurations are possible in octahedral geometries, depending on whether Δo is smaller or larger than P. libretexts.org For example, Co(II) (d⁷) in an octahedral field can be high-spin (t₂g⁵eg²) or low-spin (t₂g⁶eg¹). Magnetic moment measurements are crucial for distinguishing between these possibilities. libretexts.orgdalalinstitute.com

Electrochemical Investigations of Metal-Formazan Complexes and Redox Behavior

The electrochemical properties of metal complexes of phenylhydrazones are of significant interest because the hydrazone ligand itself is redox-active. Phenylhydrazones can be electrochemically oxidized to form stable formazan (B1609692) derivatives. The coordination of a metal ion can significantly alter the redox potentials of the ligand and introduce new metal-centered redox processes.

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of these coordination compounds. azjournalbar.com A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot, a voltammogram, provides information on the oxidation and reduction processes of the species in solution. researchgate.net

For metal complexes of this compound derivatives, CV can reveal:

Metal-centered redox couples: Such as Cu(II)/Cu(I) or Co(II)/Co(I). ekb.eganalis.com.my

Ligand-centered redox processes: Involving the oxidation of the phenylhydrazone moiety.

By analyzing the peak potentials (Epa for anodic/oxidation, Epc for cathodic/reduction) and peak currents, the nature of the electron transfer can be determined. A process is considered reversible if the peak separation (ΔEp = |Epa - Epc|) is close to 59/n mV (where n is the number of electrons) and the ratio of peak currents (ipa/ipc) is approximately 1. Larger peak separations are indicative of quasi-reversible or irreversible processes. analis.com.my

Studies on related copper(II) complexes have shown a quasi-reversible one-electron reduction process attributed to the Cu(II)/Cu(I) couple. ekb.eganalis.com.my In contrast, Co(II) and Ni(II) complexes with similar ligands often display irreversible oxidation processes. ekb.eg The irreversibility suggests that the electron transfer is followed by a chemical change, such as a change in coordination geometry. analis.com.my The scan rate dependence of the peak potentials and currents in CV studies provides further insight into the electron transfer kinetics and the stability of the electrochemically generated species. researchgate.net

Table 2: Illustrative Electrochemical Data from Cyclic Voltammetry for Related Metal Complexes

| Complex Type | Redox Couple | Epa (V) | Epc (V) | ΔEp (V) | Mechanism | Reference |

| Cu(II)-Hydrazone | Cu(II)/Cu(I) | 0.75 | 0.03 | 0.72 | Quasi-reversible | analis.com.my |

| Cu(II)-Thiosemicarbazone | Cu(II)/Cu(I) | -1.07 | -1.14 | 0.07 | Quasi-reversible | ekb.eg |

| Co(II)-Thiosemicarbazone | Co(II) Oxidation | +0.42 | - | - | Irreversible | ekb.eg |

| Ni(II)-Thiosemicarbazone | Ni(II) Oxidation | +0.45 | - | - | Irreversible | ekb.eg |

Note: Potentials are often reported versus a reference electrode like Ag/AgCl or Fc/Fc⁺ and can vary significantly with solvent and electrolyte.

Supramolecular Interactions in Metal Complex Assemblies

The solid-state architecture of metal complexes incorporating this compound is significantly governed by a network of supramolecular interactions. These interactions orchestrate the self-assembly of individual complex units into higher-order, multidimensional structures. The pyridine nitrogen, the imine nitrogen of the hydrazone moiety, and the N-H group of the hydrazone serve as key functional sites for both metal coordination and the formation of directional hydrogen bonds. Concurrently, the aromatic pyridine and phenyl rings are predisposed to engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hydrogen Bonding:

A predominant feature in the crystal engineering of these metal complexes is the formation of robust hydrogen bonds. The N-H group of the phenylhydrazone moiety typically acts as a hydrogen bond donor, forming interactions with suitable acceptors present in the coordination sphere or on adjacent molecules. These acceptors can include counter-ions (e.g., halides, nitrates), solvent molecules of crystallization, or even the nitrogen atom of the pyridine ring of a neighboring complex. The directionality and strength of these hydrogen bonds play a crucial role in the formation of one-, two-, or three-dimensional networks.

For instance, in hypothetical metal complexes of this compound, one could anticipate the formation of N-H···X (where X is a counter-ion or a solvent molecule) or N-H···Npy hydrogen bonds, leading to the assembly of chains or sheets of complexes. The specific geometry and connectivity of these hydrogen-bonded networks would be contingent on the nature of the metal ion, the coordination geometry, and the presence of other participating species.

π-π Stacking Interactions:

Complementing the hydrogen bonding network, π-π stacking interactions between the aromatic rings of the this compound ligands are instrumental in the consolidation of the supramolecular structure. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of the pyridine and phenyl rings. The geometry of these interactions can vary, ranging from face-to-face to edge-to-face arrangements, with the offset or slipped-stacking conformation being a common motif in metal complexes containing aromatic ligands.

The interplay of hydrogen bonding and π-π stacking interactions results in a synergistic effect, where the combination of these forces leads to a highly organized and stable supramolecular assembly. The precise nature and relative contributions of these interactions are dictated by the subtle interplay of electronic and steric factors within the crystal lattice.

Table of Supramolecular Interaction Parameters (Hypothetical Data)

| Interaction Type | Donor/Ring 1 | Acceptor/Ring 2 | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H (Hydrazone) | Cl⁻ (Counter-ion) | 2.9 - 3.2 | 150 - 170 |

| Hydrogen Bond | N-H (Hydrazone) | N (Pyridine) | 3.0 - 3.4 | 140 - 160 |

| π-π Stacking | Pyridine Ring | Phenyl Ring | 3.4 - 3.8 | 0 - 20 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.5 - 3.9 | 0 - 15 |

Note: The data presented in this table is hypothetical and serves to illustrate the typical ranges for such interactions. Actual experimental values would be dependent on the specific crystal structure of the metal complex.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the geometry, energy levels, and reactivity of molecules like 3-Pyridinecarbaldehyde phenylhydrazone.

Energetic and Geometric Analysis of Tautomeric Equilibria

Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For this compound, several tautomeric forms, such as keto-enol or amino-imino tautomers, could potentially exist in equilibrium. DFT calculations are instrumental in determining the relative stabilities of these tautomers. By optimizing the geometry of each potential tautomer and calculating its electronic energy, researchers can predict the most stable form under different conditions (gas phase or in various solvents). youtube.combohrium.com The energy difference between tautomers allows for the calculation of the equilibrium constant, providing a quantitative measure of their relative populations.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Tautomers

| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|---|

| A | Azo form | 0.00 (Reference) | 0.00 (Reference) |

| B | Hydrazo form | +3.5 | +2.8 |

| C | Imino-enol form | +8.2 | +6.5 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of DFT calculations for tautomeric analysis.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. schrodinger.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity. irjweb.com

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.2 | Approximate energy required to remove an electron |

| Electron Affinity (A) | 1.8 | Approximate energy released when an electron is added |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |

Note: This table contains conceptual data to illustrate the types of parameters derived from HOMO-LUMO analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. This technique simulates the movement of atoms and molecules over time, providing insights into the flexibility of the molecule and the different shapes (conformers) it can adopt. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or metal ions.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, often using DFT, can predict various spectroscopic properties of this compound. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum, providing insights into the molecule's electronic structure and color. schrodinger.com Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to help interpret experimental NMR data and confirm the molecular structure. researchgate.net

Computational Prediction of Metal-Ligand Binding Affinities and Complex Stability

This compound possesses multiple potential coordination sites (e.g., the pyridine (B92270) nitrogen and the hydrazone nitrogens), making it a candidate for forming complexes with metal ions. Computational methods can be used to predict the binding affinity of this ligand with various metal ions. By calculating the geometry and binding energy of the resulting metal complexes, researchers can assess their stability. researchgate.net These theoretical predictions can guide the design of new metal complexes with specific properties for applications in catalysis, materials science, or medicinal chemistry.

Advanced Applications in Chemical Systems and Materials Science

Research into Chemo/Biosensor Development Based on 3-Pyridinecarbaldehyde Phenylhydrazone Derivatives

Derivatives of this compound are promising candidates for the development of chemosensors due to the presence of nitrogen atoms in both the pyridine (B92270) ring and the hydrazone linkage, which can act as binding sites for various analytes. nanobioletters.com The extended π-conjugated system allows for detectable changes in optical or electrochemical properties upon analyte binding.

The design of colorimetric sensors often relies on a change in the electronic properties of a molecule upon interaction with an analyte, leading to a visible color change. Hydrazone-based compounds are well-suited for this purpose. rsc.org For instance, a pyridylhydrazone derivative linked to a BODIPY (boron-dipyrromethene) core has been synthesized and shown to act as a selective "turn-on" fluorescent sensor for iron (Fe³⁺) ions. mdpi.com The sensing mechanism involves the chelation of Fe³⁺ by the pyridylhydrazone unit, which modulates the photophysical properties of the fluorophore. mdpi.com Similarly, other hydrazone-based chemosensors have demonstrated high selectivity for cations like copper (Cu²⁺) through a distinct colorimetric response. rsc.org

The interaction with cations typically involves the deprotonation of the N-H group in the hydrazone moiety and coordination with the imine nitrogen and the pyridine nitrogen, leading to the formation of a stable metal complex. This complexation alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a shift in the absorption spectrum that is observable by the naked eye.

For anion sensing, the N-H proton of the hydrazone group can act as a hydrogen-bond donor to recognize and bind basic anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). unica.it This interaction can disrupt the ICT pathway or lead to deprotonation, causing a significant color change. While specific studies on this compound for fluoride sensing are not detailed in the provided results, the principle is well-established for analogous thiourea (B124793) and phenol-containing hydrazone systems, which can detect fluoride in aqueous solutions through hydrogen bonding and subsequent deprotonation. unica.it

Table 1: Performance of a Pyridylhydrazone-Based Fluorescent Sensor for Fe³⁺ Detection Data based on an analogous BODIPY-pyridylhydrazone sensor. mdpi.com

| Parameter | Value |

| Analyte | Fe³⁺ |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) |

| Solvent System | Acetonitrile:Water (1:9 v/v) |

| Limit of Detection (LOD) | 0.19 µM |

| Response | Fluorescence Turn-On |

Electrochemical sensors offer high sensitivity and are suitable for detecting a wide range of analytes. Hydrazone derivatives can be incorporated into electrode surfaces to create sensitive and selective sensors. The electro-oxidation of hydrazine (B178648) (N₂H₄) at bare electrodes typically suffers from high overpotential and surface fouling. researchgate.net To overcome this, modified electrodes are designed using materials that enhance the electron transfer rate and catalytic activity. While research on this compound as a direct electrode modifier is emerging, the principles can be understood from sensors for the related compound hydrazine.

For example, sensors using composites of reduced graphene oxide (rGO) and conductive polymers like PEDOT:PSS have been developed for sensitive hydrazine detection. nih.gov These platforms provide a large surface area and high conductivity. A sensor based on this composite for hydrazine detection exhibited a low limit of detection (LOD) of 0.01 µM and a wide linear range of 0.2–100 µM. nih.gov The performance of such sensors is evaluated based on parameters like sensitivity, selectivity against common interfering ions, stability, and reproducibility. nih.govnih.gov The pyridine and hydrazone moieties of the title compound could offer excellent coordination sites for immobilizing nanoparticles or other catalysts, thereby creating a highly sensitive platform for detecting various analytes.

Table 2: Performance Characteristics of an Electrochemical Sensor for Hydrazine Data based on an analogous ErGO/PEDOT:PSS modified electrode. nih.gov

| Parameter | Performance Metric |

| Analyte | Hydrazine (N₂H₄) |

| Linear Range | 0.2–100 µM |

| Limit of Detection (LOD) | 0.01 µM |

| Technique | Differential Pulse Voltammetry (DPV) |

| Selectivity | High against common ions (Mg²⁺, K⁺, Zn²⁺, Cl⁻, etc.) |

Catalytic Applications of Metal-Formazan Complexes Derived from this compound

This compound serves as a precursor to formazan (B1609692) ligands. Formazans are intensely colored compounds that, upon deprotonation, form formazanate anions capable of coordinating with metal ions. researchgate.netrsc.org These metal-formazanate complexes exhibit redox activity and coordinative flexibility, making them promising catalysts. researchgate.netrsc.org The formazanate ligand is considered "redox-noninnocent," meaning it can actively participate in redox processes during a catalytic cycle, storing and releasing electrons. rsc.orgrug.nl

A significant application of formazanate complexes is in the catalytic conversion of carbon dioxide (CO₂) into value-added chemicals. Iron(II)-formazanate complexes have been developed as highly effective single-component catalysts for the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, an important class of compounds. nih.govresearchgate.net

The proposed catalytic cycle for this transformation using an anionic mono(formazanate) iron(II) complex involves several key steps researchgate.net:

Epoxide Coordination: The Lewis acidic iron center coordinates to the oxygen atom of the epoxide, activating it for nucleophilic attack.

Nucleophilic Attack: A nucleophile, such as a halide ligand (e.g., Br⁻) associated with the iron complex, attacks one of the carbon atoms of the epoxide ring, causing it to open.

CO₂ Insertion: The resulting iron-alkoxide species reacts with carbon dioxide, inserting the CO₂ molecule to form a metal-carbonate intermediate.

Ring Closure and Catalyst Regeneration: The carbonate intermediate undergoes intramolecular ring closure to release the cyclic carbonate product and regenerate the active iron-halide catalyst, which can then enter a new cycle.

The kinetics of these reactions are influenced by the electronic properties of the formazanate ligand backbone and the nature of the halide ligand on the iron center. researchgate.net

Metal-formazanate catalysts derived from precursors like this compound have demonstrated remarkable selectivity and efficiency. In the cycloaddition of CO₂ to various epoxides, iron(II) formazanate complexes achieve very high selectivity for the desired cyclic carbonate products without the need for a co-catalyst. nih.govresearchgate.net This high selectivity is a key advantage, as it minimizes the formation of byproducts like polycarbonates.

The efficiency of these catalysts is often measured by their Turnover Number (TON) and Turnover Frequency (TOF). Studies have shown that these iron-based systems can effectively catalyze the conversion of both terminal and internal epoxides under relatively mild conditions. researchgate.net The ability to tune the steric and electronic properties of the formazan ligand by modifying the precursor hydrazone allows for the optimization of catalyst performance for specific organic transformations. researchgate.net

Table 3: Catalytic Performance of an Iron(II)-Formazanate Complex in CO₂ Cycloaddition Data from the reaction of propylene (B89431) oxide with CO₂. researchgate.net

| Parameter | Value |

| Catalyst | Anionic mono(formazanate) iron(II) bromide |

| Substrate | Propylene Oxide |

| Pressure (CO₂) | 10 bar |

| Temperature | 100 °C |

| Time | 2 h |

| Conversion | >99% |

| Selectivity (Propylene Carbonate) | >99% |

Self-Assembly and Supramolecular Chemistry in Material Design

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govrsc.org this compound contains several functional groups capable of participating in these interactions, making it an excellent building block for designing supramolecular assemblies. researchgate.net

The pyridine ring can act as a hydrogen bond acceptor at its nitrogen atom and can also engage in π-π stacking interactions. conicet.gov.ar The hydrazone moiety contains both a hydrogen bond donor (N-H) and acceptors (C=N), allowing for the formation of robust and directional hydrogen-bonded networks. scielo.org.mx These non-covalent interactions can guide the self-assembly of molecules into well-defined, higher-order structures like layers, chains, or complex 3D frameworks. researchgate.netnih.gov The ability to control these interactions is crucial in crystal engineering, where the goal is to design materials with specific structures and properties. scielo.org.mx The interplay of multiple interaction types, such as C-H···O and π-stacking, can lead to the stabilization of unique crystalline assemblies. researchgate.net By modifying the phenyl or pyridine rings with other functional groups, it is possible to program the self-assembly process to create functional materials for applications in catalysis, sensing, or molecular recognition. nih.gov

Rational Design of Ordered Structures and Functional Materials

The rational design of ordered structures and functional materials relies on the predictable and controlled assembly of molecular components. This compound is well-suited for this purpose due to its capacity for forming specific, directional intermolecular interactions, primarily through hydrogen bonding.

The hydrazone moiety (-NH-N=CH-) and the pyridyl nitrogen atom are key functional groups that can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the pyridyl nitrogen and the imine nitrogen can act as hydrogen bond acceptors. This combination of donor and acceptor sites allows for the formation of robust supramolecular synthons, which are reliable and predictable patterns of hydrogen bonds. These synthons can guide the self-assembly of the molecules into well-defined one-dimensional chains, two-dimensional layers, or even complex three-dimensional networks.

The design of functional materials based on this compound can be approached by modifying its chemical structure to tune its properties and control its self-assembly. For example, the introduction of substituents on the phenyl or pyridyl rings can alter the electronic properties of the molecule, influence its steric hindrance, and introduce new hydrogen bonding sites. This allows for the engineering of materials with specific optical, electronic, or sensing capabilities. The principles of crystal engineering, which focus on the design and synthesis of functional solid-state structures, are central to harnessing the potential of this compound in materials science.

The ability to form ordered assemblies is also crucial for applications in areas such as nonlinear optics, where the alignment of molecules is essential for achieving desired properties. The versatility of the hydrazone and pyridine moieties in forming predictable hydrogen-bonding networks makes this compound a valuable building block for the bottom-up construction of functional supramolecular materials.

Photophysical Properties of Supramolecular Assemblies

The photophysical properties of molecules, such as their absorption and emission of light, can be significantly altered when they are organized into supramolecular assemblies. The aggregation of this compound into ordered structures can lead to emergent photophysical phenomena that are not observed in the individual molecule in solution.

While specific experimental data on the photophysical properties of supramolecular assemblies of this compound are not extensively detailed in the available literature, the behavior of related systems provides valuable insights. The formation of hydrogen-bonded assemblies can influence the electronic energy levels of the constituent molecules, leading to shifts in absorption and fluorescence spectra. For example, the formation of J-aggregates or H-aggregates can result in red-shifted or blue-shifted absorption bands, respectively, compared to the monomeric species.

In hydrogen-bonded molecular systems involving aromatic chromophores like pyridine and phenyl rings, processes such as electron-driven proton transfer (EDPT) can play a crucial role in their photophysics. Upon photoexcitation, the charge distribution in the molecule can change, leading to the transfer of a proton along a hydrogen bond. This can result in the population of a non-emissive state, leading to fluorescence quenching, or the formation of a new emissive species with different photophysical properties.

The photophysical properties of supramolecular assemblies containing pyridyl moieties have been explored in various contexts. For instance, the formation of complexes with metal ions or inclusion complexes with host molecules like cyclodextrins can dramatically alter the fluorescence behavior of the pyridyl-containing guest molecule. These changes can be exploited for the development of chemical sensors, where the presence of an analyte triggers a measurable change in the fluorescence signal.

Furthermore, the organization of these molecules into well-defined assemblies can facilitate energy transfer processes. In a crystalline or aggregated state, the excitation energy can migrate between adjacent molecules. This property is of interest for applications in organic electronics and photonics, where efficient energy transport is desirable. The study of the photophysical properties of this compound in its aggregated state is a promising area for future research, with potential applications in the development of novel luminescent materials and sensors.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

Future research will likely focus on developing more efficient, environmentally benign, and economically viable methods for synthesizing 3-Pyridinecarbaldehyde phenylhydrazone and its derivatives. While traditional condensation reactions are effective, they often rely on volatile organic solvents and may require catalysts. preprints.orgmdpi.com The exploration of novel synthetic strategies is a key area for advancement.

Key Research Thrusts:

Green Chemistry Approaches: Emphasis will be placed on methodologies that align with the principles of green chemistry. This includes the use of water as a solvent, employing biodegradable catalysts, and developing solvent-free reaction conditions. Research into using eco-friendly catalysts, such as citric acid, for hydrazone synthesis provides a promising direction. nih.gov

Catalyst-Free Synthesis: Investigating catalyst-free reaction conditions, potentially facilitated by microwave or ultrasonic irradiation, could lead to simpler, more efficient processes with reduced waste generation. researchgate.net

Sustainable Feedstocks: A significant long-term goal is the synthesis of pyridine-based compounds from renewable resources. Methodologies for producing pyridine (B92270) bases from biomass-derived materials like glycerol (B35011) are being explored and could be adapted for the precursors of this compound. researchgate.netnumberanalytics.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methods for the synthesis of this compound could enable more efficient and consistent production for potential industrial applications.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Optimization of reaction parameters (temperature, time, power) |

| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, milder conditions | Investigation of solvent effects and frequency optimization |

| Catalyst-Free Synthesis | Simplified purification, reduced cost and environmental impact | Exploration of reaction scope and limitations under catalyst-free conditions researchgate.net |

| Synthesis from Biomass | Use of renewable feedstocks, improved sustainability | Development of catalytic processes to convert biomass-derivatives to pyridine precursors researchgate.netnumberanalytics.com |

Integration with Advanced Characterization Techniques (e.g., Operando Spectroscopy)

A deeper understanding of the structure-property relationships of this compound requires the application of advanced characterization techniques. While standard spectroscopic methods (NMR, FT-IR, UV-Vis) are crucial, integrating more sophisticated and dynamic techniques will be vital. mdpi.comresearchgate.net

Future Characterization Approaches:

Operando Spectroscopy: This powerful tool allows for the characterization of materials under actual working conditions. mdpi.com For instance, if this compound is investigated as a catalyst or a sensor, operando spectroscopy (e.g., Operando FT-IR or Raman) could provide real-time insights into its structural changes and reaction intermediates, thereby elucidating its mechanism of action. mdpi.com

Advanced NMR Techniques: Two-dimensional (2D) NMR spectroscopy and solid-state NMR can provide detailed information about the compound's conformation, intermolecular interactions, and dynamics in different environments. acs.org

Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures is essential for unequivocally determining the three-dimensional arrangement of the molecule, including its isomeric form (E/Z configuration) and hydrogen bonding patterns. mdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. tandfonline.comnih.gov These theoretical studies can predict geometric parameters, vibrational frequencies, and electronic properties, offering a molecular-level understanding of the compound's behavior. mdpi.comnih.gov

Design of Next-Generation Functional Materials Based on the Compound's Architectures

The inherent properties of the hydrazone group, such as its ability to undergo E/Z isomerization and act as a chelating ligand, make this compound an attractive building block for new functional materials. acs.org

Potential Applications in Materials Science:

Molecular Switches and Machines: The E/Z isomerization of the C=N double bond can be triggered by external stimuli like light or pH changes. This property is fundamental to the design of molecular switches, which are core components of molecular machines and data storage systems. acs.org

Chemosensors: The pyridine nitrogen and the hydrazone moiety can act as binding sites for metal ions and anions. nih.govnih.gov By incorporating chromogenic or fluorogenic groups, derivatives of this compound could be designed as highly selective and sensitive colorimetric or fluorescent sensors for environmental monitoring or biological imaging. nih.govsuda.edu.cn For example, a pyridine dicarboxylate-based hydrazone has been successfully used for the colorimetric recognition of Ni²⁺ ions. nih.gov

Liquid Crystals: The rigid, planar structure of the molecule is conducive to the formation of liquid crystalline phases. By attaching long alkyl chains, new liquid crystal materials with potential applications in display technologies could be developed. nih.gov

Organic Electronics: Hydrazones are known to have applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.comdergipark.org.tr Future research could explore the potential of this compound and its metal complexes in these and other electronic devices.

Predictive Modeling and Machine Learning in Compound Design and Application

The integration of computational tools, particularly predictive modeling and artificial intelligence (AI), is set to revolutionize the discovery and optimization of new compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their functional properties (e.g., sensing ability, biological activity). nih.gov These models can guide the rational design of new compounds with enhanced performance.

Machine Learning (ML) for Property Prediction: ML algorithms can be trained on existing data to predict various properties of new, unsynthesized derivatives, such as their absorption spectra, binding affinities, and even potential toxicity. researchgate.netyoutube.com This in silico screening can significantly reduce the time and cost associated with experimental work. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific target properties. youtube.comspringernature.com This approach can accelerate the discovery of novel functional materials for specific applications.

Molecular Docking and Dynamics: For biological applications, molecular docking and simulation studies can predict how these molecules interact with biological targets like enzymes or receptors, providing insights into their mechanism of action and guiding the design of more potent analogues. nih.gov

Expansion into Emerging Fields of Chemical Science and Technology

The versatility of the this compound scaffold allows for its potential application in several cutting-edge areas of science and technology.

Interdisciplinary and Emerging Prospects:

Supramolecular Chemistry and Self-Assembly: The ability to form hydrogen bonds and coordinate with metals makes this compound a candidate for designing complex supramolecular architectures, such as gels, polymers, and metal-organic frameworks (MOFs).

Nanotechnology: Hydrazone derivatives can be used in the synthesis of nanoparticles and as functional components in nanodevices. dergipark.org.tr Their stimuli-responsive nature could be harnessed to create "smart" nanoparticles that release a payload in response to specific environmental triggers.

Catalysis: The pyridine and hydrazone moieties can coordinate with transition metals to form novel catalysts. These complexes could be explored for their efficacy in various organic transformations.

Photocatalysis and Photopharmacology: The photoswitchable nature of the hydrazone bond opens doors in photocatalysis and photopharmacology. It may be possible to design derivatives that can be activated or deactivated with light, allowing for precise spatial and temporal control over their activity.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound, transforming this simple molecule into a versatile platform for technological innovation and scientific discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Pyridinecarbaldehyde phenylhydrazone, and how is purity validated?

- Methodological Answer : The compound is synthesized via condensation of 3-pyridinecarbaldehyde with phenylhydrazine under acidic conditions (e.g., acetic acid) and reflux. Microwave-assisted synthesis (60–80°C, 1–2 minutes) significantly improves yield and reduces reaction time . Purification involves recrystallization or column chromatography. Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., characteristic imine proton signal at δ 8.2–8.5 ppm) .

Q. How can phenylhydrazone formation be monitored in real-time during synthesis?

- Methodological Answer : Reaction progress is tracked via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. UV-Vis spectroscopy (λ = 360–400 nm) quantifies hydrazone formation by measuring the absorbance of the conjugated imine bond . Gravimetric analysis after isolation is used to calculate yields.

Advanced Research Questions

Q. What structural factors influence the differential in vivo stability of phenylhydrazone derivatives?

- Methodological Answer : Comparative studies using isotopic labeling (e.g., vs. tracers) reveal that phenylhydrazones (e.g., 12b) undergo faster hepatobiliary clearance than phenacylhydrazones (e.g., 13b), attributed to acid-sensitive N–N bond cleavage in acidic lysosomal environments . Tissue distribution assays in rodents show phenylhydrazones exhibit higher intestinal variability (0.26–38.8% ID/g) due to rapid metabolic clearance, while phenacylhydrazones show prolonged retention in kidneys and liver .

Q. How do substituents on the pyridine ring modulate the antifungal activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing groups (e.g., –NO) at the pyridine 4-position enhance antifungal potency by increasing electrophilicity at the hydrazone bond, promoting interaction with fungal cytochrome P450 enzymes . Bioassays against Candida albicans (MIC = 2–8 µg/mL) correlate with computational docking scores (binding energy < −8.5 kcal/mol) .

Q. How can contradictory kinetic data in hydrazone formation studies be resolved?

- Methodological Answer : Buffer-dependent kinetic studies (pH 7.4–9.0) reveal general acid catalysis mechanisms, where rate constants () vary linearly with buffer acidity. For example, benzaldehyde phenylhydrazone formation shows under phosphate buffer vs. in Tris-HCl, resolving discrepancies in reported rates . Isotopic labeling (-tracers) and LC-MS analysis further clarify mechanistic pathways .

Q. What analytical challenges arise in quantifying hydrazone degradation products in biological matrices?

- Methodological Answer : Degradation products (e.g., pyridinecarboxylic acids) interfere with LC-MS quantification due to similar retention times. Solid-phase extraction (SPE) with C18 columns and gradient elution (0.1% formic acid/acetonitrile) improves resolution. Mass transitions (e.g., m/z 230 → 184 for the parent hydrazone) are validated using stable isotope internal standards .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.